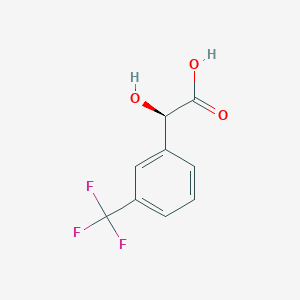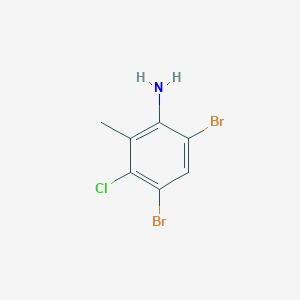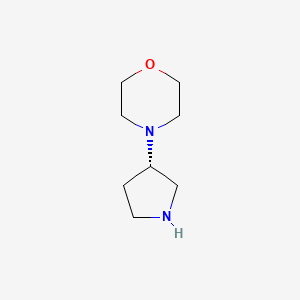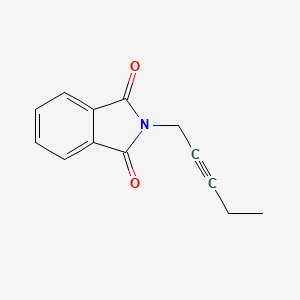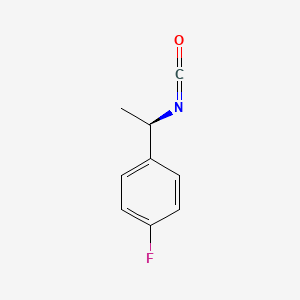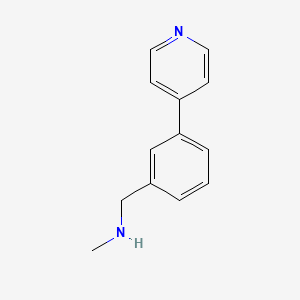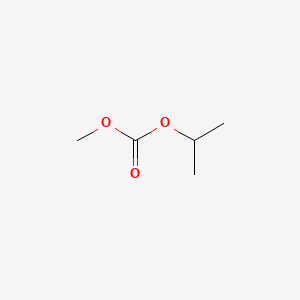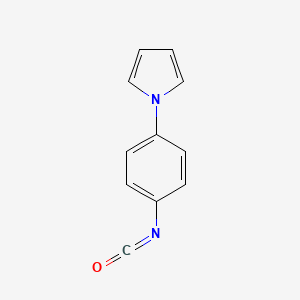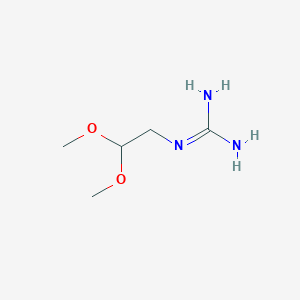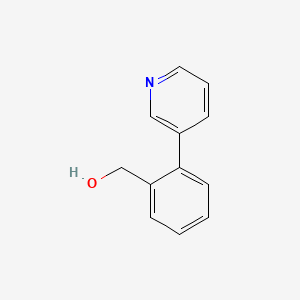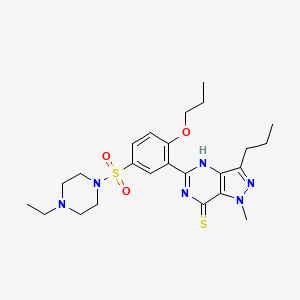
丙氧苯基硫代霍莫西地那非
描述
Propoxyphenyl thiohomosildenafil is a sildenafil analogue . It was found in an herbal product and isolated by semi-preparative high-performance liquid chromatography (HPLC) . The structure is similar to that of thiohomosildenafil, except that the ethoxy group attached to the phenyl ring is substituted for a propoxy group . It was assigned as 5-[2-propoxy-5-(4-ethylpiperazin-4-ylsulfonyl)phenyl]-3-methyl-1-n-propyl-4,5,dihydro-1H-pyrazole[7,1,d]pyrimidin-4-thione .
Molecular Structure Analysis
The molecular formula of Propoxyphenyl thiohomosildenafil is C24H34N6O3S2 . An [M + H] (+) ion at m/z 519.22 was detected by mass spectrometry corresponding to this empirical formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of Propoxyphenyl thiohomosildenafil include a density of 1.4±0.1 g/cm3, a boiling point of 690.8±65.0 °C at 760 mmHg, and a flash point of 371.6±34.3 °C . It has a molar refractivity of 141.7±0.5 cm3, and a molar volume of 382.9±7.0 cm3 .
科学研究应用
草药产品中的鉴定和表征
丙氧苯基硫代霍莫西地那非,西地那非类似物,已在草药产品中被鉴定。该类似物使用高效液相色谱 (HPLC) 分离,并通过各种光谱方法表征。它与硫代霍莫西地那非的不同之处在于,苯环上连接的是丙氧基而不是乙氧基。该化合物因存在于以增强性功能为营销目的的草药补充剂中而引人注目 (Kim 等,2013) (Balayssac 等,2012)。
保健品中的检测
在各种保健品中检测到了丙氧苯基硫代霍莫西地那非及其类似物。高分辨率质谱和其他分析技术已用于它们的检测和结构解析。这些发现凸显了对保健品进行严格检测以找出未经批准且可能有害物质的重要性 (Kee 等,2012) (Han 等,2014)。
分析方法开发
已经开展了研究以开发分析方法,用于检测生活方式产品中的丙氧苯基硫代霍莫西地那非及其类似物。已提出高效薄层色谱 (HPTLC) 等技术用于有效筛选,这对于确保各种消费品的安全和完整性至关重要 (Do 等,2015)。
结构解析
丙氧苯基硫代霍莫西地那非及相关类似物的结构解析一直是重要的研究领域。高分辨率 Orbitrap 质谱和其他先进技术已被用来确定它们的结构,有助于了解这些化合物及其潜在影响 (Kee 等,2014)。
作用机制
Target of Action
Propoxyphenyl thiohomosildenafil is a synthetic chemical compound that is intricately linked to the modulation of phosphodiesterase type 5 (PDE5) enzymes . PDE5 enzymes are primarily found in the smooth muscle of the corpus cavernosum, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, and cerebellum.
Mode of Action
As a derivative closely related to sildenafil, the molecular architecture of propoxyphenyl thiohomosildenafil allows it to serve as a potent inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels . This increase in cGMP levels results in smooth muscle relaxation and increased blood flow in certain areas of the body.
Biochemical Pathways
The primary biochemical pathway affected by propoxyphenyl thiohomosildenafil is the cGMP pathway . The inhibition of PDE5 leads to an increase in cGMP levels. cGMP is a crucial second messenger in the nitric oxide (NO) signaling pathway, which plays a significant role in vasodilation and blood flow. Therefore, the downstream effect of this pathway is the relaxation of smooth muscle tissue and increased blood flow.
Pharmacokinetics
Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of propoxyphenyl thiohomosildenafil may be influenced by factors such as the route of administration, the presence of food in the stomach, and individual metabolic differences.
Result of Action
The primary molecular effect of propoxyphenyl thiohomosildenafil is the inhibition of PDE5, leading to increased levels of cGMP . On a cellular level, this results in the relaxation of smooth muscle tissue and vasodilation. Clinically, this can lead to an improvement in erectile function, as the increased blood flow facilitates the physiological process of erection.
Action Environment
The action, efficacy, and stability of propoxyphenyl thiohomosildenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of the compound. Additionally, individual factors such as age, liver function, and concomitant use of other medications can influence the metabolism and efficacy of the compound
生化分析
Biochemical Properties
Propoxyphenyl thiohomosildenafil plays a role in biochemical reactions by interacting with specific enzymes and proteins. It primarily targets phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, propoxyphenyl thiohomosildenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow. This interaction is crucial for its intended use in treating erectile dysfunction .
Molecular Mechanism
The molecular mechanism of action of propoxyphenyl thiohomosildenafil involves the inhibition of PDE5. By binding to the active site of PDE5, the compound prevents the breakdown of cGMP, resulting in prolonged vasodilation and increased blood flow. This mechanism is similar to that of sildenafil and other PDE5 inhibitors. Additionally, propoxyphenyl thiohomosildenafil may interact with other biomolecules, such as nitric oxide synthase (NOS), to further enhance its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propoxyphenyl thiohomosildenafil can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that propoxyphenyl thiohomosildenafil can maintain its efficacy for several hours, but its effects may diminish over extended periods. In vitro and in vivo studies have also indicated potential long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of propoxyphenyl thiohomosildenafil vary with different dosages in animal models. At low doses, the compound effectively enhances vasodilation and improves blood flow without significant adverse effects. At higher doses, propoxyphenyl thiohomosildenafil may cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Propoxyphenyl thiohomosildenafil is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes oxidative deamination and N-demethylation, resulting in the formation of various metabolites. These metabolites may have different pharmacological activities and contribute to the overall effects of propoxyphenyl thiohomosildenafil. Additionally, the compound may affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, propoxyphenyl thiohomosildenafil is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, to facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by factors such as tissue perfusion and binding affinity. Propoxyphenyl thiohomosildenafil may also be sequestered in specific cellular compartments, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of propoxyphenyl thiohomosildenafil plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, propoxyphenyl thiohomosildenafil may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s efficacy and contribute to its overall effects .
属性
IUPAC Name |
5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3S2/c1-5-8-19-21-22(28(4)27-19)24(34)26-23(25-21)18-16-17(9-10-20(18)33-15-6-2)35(31,32)30-13-11-29(7-3)12-14-30/h9-10,16H,5-8,11-15H2,1-4H3,(H,25,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAOIWRANOXNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-88-6 | |
| Record name | Propoxyphenyl thiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPOXYPHENYL THIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6Z038K81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


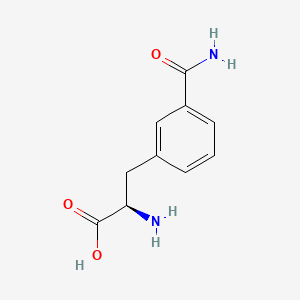
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)
